![molecular formula C6H9ClN2O2S B11896879 Pyridin-4-ylmethanesulfonamide hydrochloride](/img/structure/B11896879.png)
Pyridin-4-ylmethanesulfonamide hydrochloride
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Overview
Description
Pyridin-4-ylmethanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-ylmethanesulfonamide hydrochloride typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide group is introduced to the pyridine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-ylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pyridin-4-ylmethanesulfonamide hydrochloride serves as a building block in the synthesis of novel pharmaceutical compounds. Its ability to modulate enzyme activity makes it valuable in drug discovery and development.
Table 1: Potential Therapeutic Applications
Application Area | Description |
---|---|
Anticancer Activity | Inhibits tumor growth and metastasis in various cancer cell lines. |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines, suggesting therapeutic use in inflammatory diseases. |
Neuroprotection | Exhibits protective effects in neurodegenerative disease models. |
Antimicrobial | Shows efficacy against certain bacterial strains, indicating potential as an antibiotic. |
Biological Research
The compound is used extensively in biological studies to explore its effects on cellular mechanisms and pathways. It has been shown to interact with various molecular targets, influencing biological processes.
Case Study: Neurodegenerative Diseases
In animal models of Alzheimer's disease, this compound demonstrated significant neuroprotective effects by inhibiting sphingomyelinase activity, which is crucial for neuroinflammation pathways.
Case Study: Cancer Research
Research indicated that this compound can inhibit cell viability in several cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies revealed that it significantly reduced proliferation rates in A549 (lung cancer) and MCF-7 (breast cancer) cells.
Pharmacokinetic Properties
Recent studies have highlighted favorable pharmacokinetic properties of this compound, including good oral bioavailability and effective brain penetration. These characteristics make it suitable for central nervous system applications.
Industrial Applications
In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals, enhancing its commercial viability.
Mechanism of Action
The mechanism of action of pyridin-4-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
Pyridin-4-ylmethanesulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it valuable in various applications.
Biological Activity
Pyridin-4-ylmethanesulfonamide hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
This compound can be synthesized through the reaction of pyridine with methanesulfonyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound is characterized by its pKa, solubility in various solvents, and stability under different conditions, which are crucial for its biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates their activity, leading to various biological effects. Notably, it has been shown to inhibit certain kinases involved in critical signaling pathways, influencing processes such as cell proliferation and apoptosis .
Biological Activity Overview
Table 1: Biological Activities of this compound
Activity | IC50 (µM) | Cell Type | Reference |
---|---|---|---|
PI3Kγ Inhibition | 0.064 | THP-1 cells | |
GSK-3β Inhibition | 8 | Various cell lines | |
Antiproliferative Activity | 80 - 200 | Cancer cell lines | |
Adipogenic Activity | 20 | 3T3-L1 adipocytes |
Case Studies
- PI3Kγ Inhibition : A study demonstrated that this compound acts as a selective inhibitor of PI3Kγ with an IC50 value of 0.064 µM in THP-1 cells. This selectivity is crucial for developing therapies targeting inflammatory diseases .
- GSK-3β Inhibition : Another investigation revealed that this compound exhibits potent GSK-3β inhibitory activity with an IC50 of 8 nM, indicating its potential role in treating conditions like Alzheimer's disease and cancer .
- Antiproliferative Effects : Research on various cancer cell lines showed that this compound has broad-spectrum anticancer activity, with IC50 values ranging from 80 to 200 nM across different types of cancer, including breast and pancreatic cancer .
- Adipogenic Activity : In a study assessing adipogenesis in 3T3-L1 cells, the compound enhanced adipocyte differentiation at a concentration of 20 µg/mL, suggesting its potential use in metabolic disorders .
Properties
Molecular Formula |
C6H9ClN2O2S |
---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
pyridin-4-ylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H2,7,9,10);1H |
InChI Key |
CWHHRYDJYKHPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)N.Cl |
Origin of Product |
United States |
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